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Compound of Interest

Compound Name: 2-(Nitrosomethyl)oxirane

Cat. No.: B15158998

Disclaimer: Extensive searches of chemical literature and databases did not yield any specific
information regarding the discovery, synthesis, or properties of a compound named "2-
(Nitrosomethyl)oxirane." Therefore, this guide presents a theoretical exploration of its
potential synthesis, reactivity, and historical context based on the well-established chemistry of
its constituent functional groups: the oxirane (epoxide) ring and the C-nitroso group. All
experimental protocols, quantitative data, and signaling pathways are hypothetical and
intended for illustrative purposes for researchers and drug development professionals.

Introduction and Historical Context

While "2-(Nitrosomethyl)oxirane" itself is not documented, the history of its core components,
oxiranes and nitroso compounds, is rich and dates back to the 19th century.

The Discovery of Oxiranes (Epoxides): The first synthesis of an epoxide, ethylene oxide, is
credited to Charles-Adolphe Wurtz in 1859, who prepared it by treating 2-chloroethanol with a
base. The highly strained three-membered ring of epoxides makes them reactive
intermediates, a property that was recognized early on and has been extensively utilized in
organic synthesis. The development of stereoselective epoxidation methods, such as the
Sharpless epoxidation in the 1980s, revolutionized the synthesis of chiral molecules.

The History of C-Nitroso Compounds: The synthesis of the first C-nitroso compound,
nitrosobenzene, was reported by Adolf von Baeyer in 1874 from the reaction of
diphenylmercury with nitrosyl bromide.[1] Historically, the synthesis of aliphatic nitroso
compounds proved challenging due to their propensity to dimerize or isomerize to oximes.[1][2]
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Significant progress in their preparation came with methods involving the oxidation of primary
amines and the addition of nitrosyl halides to alkenes.[1] Nitroso compounds are known for
their distinctive blue or green color in their monomeric form and their diverse reactivity,
including participation in cycloaddition and ene reactions.

Hypothetical Synthesis of 2-(Nitrosomethyl)oxirane

Based on established synthetic methodologies for epoxides and nitroso compounds, several
plausible routes for the synthesis of 2-(Nitrosomethyl)oxirane can be proposed.

Pathway A: Epoxidation of a Nitrosoalkene

This pathway would involve the synthesis of a suitable nitroso-containing alkene followed by
epoxidation.

Step 1: Synthesis of 3-Nitroso-1-propene. A potential precursor, 3-nitroso-1-propene, could
theoretically be synthesized via the oxidation of allylamine.

Step 2: Epoxidation. The resulting 3-nitroso-1-propene could then be subjected to epoxidation.
Due to the potential for the nitroso group to be oxidized, a mild and selective epoxidizing agent
would be required.

Hypothetical Experimental Protocol: Epoxidation of 3-Nitroso-1-propene

o Materials: 3-Nitroso-1-propene, dimethyldioxirane (DMDO) solution in acetone, acetone
(anhydrous), round-bottom flask, magnetic stirrer.

e Procedure:

o A solution of 3-nitroso-1-propene (1.0 mmol) in anhydrous acetone (10 mL) is cooled to 0
°C in an ice bath under an inert atmosphere (e.g., nitrogen).

o A pre-cooled solution of dimethyldioxirane (1.2 mmol) in acetone is added dropwise to the
stirred solution of the nitrosoalkene over 15 minutes.

o The reaction mixture is stirred at O °C for an additional 2 hours and monitored by thin-layer
chromatography (TLC).
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o Upon completion, the solvent is removed under reduced pressure at low temperature to
avoid decomposition of the product.

o The crude product is purified by flash chromatography on silica gel using a non-polar
eluent system.

Pathway B: Nitrosation of a Pre-formed Epoxide

This alternative route would involve the introduction of the nitroso group onto a molecule that
already contains the oxirane ring.

Step 1: Synthesis of 2-(iodomethyl)oxirane. This starting material can be readily prepared from
epichlorohydrin by reaction with sodium iodide.

Step 2: Nucleophilic Substitution with a Nitroso Synthon. The iodomethyl group could then
undergo nucleophilic substitution with a suitable "nitrosomethyl" anion equivalent. However, the
direct generation and use of such a nucleophile is challenging. A more plausible approach
would be a multi-step sequence.

Predicted Reactivity and Potential Biological
Significance

The reactivity of the hypothetical 2-(Nitrosomethyl)oxirane would be dictated by the interplay
of the electrophilic oxirane ring and the reactive nitroso group.

» Ring-Opening Reactions: The epoxide ring is susceptible to nucleophilic attack under both
acidic and basic conditions, leading to the formation of 1,2-disubstituted products.

o Reactions of the Nitroso Group: The nitroso group could undergo dimerization to form an
azodioxy compound, tautomerize to an oxime if an alpha-proton is available (not the case
here), or participate in cycloaddition reactions.

o Potential Biological Activity: Both epoxides and nitroso compounds are known to be
biologically active, often through alkylation of biological macromolecules. Therefore, 2-
(Nitrosomethyl)oxirane could potentially exhibit cytotoxic or mutagenic properties.
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Quantitative Data (Hypothetical)

As this molecule has not been synthesized, no experimental quantitative data is available. The
following table presents hypothetical data that would be relevant to characterize the compound.

Method of Determination

Property Hypothetical Value
(Proposed)
Molecular Formula C3H5NO2
Molecular Weight 87.08 g/mol
Appearance Blue or green liquid (monomer)  Visual Inspection
- ) ~ 80-90 °C (with Distillation under reduced
Boiling Point

decomposition)

pressure

1H NMR (CDCls, 400 MHz)

5 4.0-4.2 (m, 2H, -CH2-NO),
3.1-3.3 (m, 1H, -CH-0), 2.8-3.0
(m, 2H, -CH2-0)

Nuclear Magnetic Resonance

Spectroscopy

13C NMR (CDCls, 100 MHz)

8 65-70 (-CH2-NO), 50-55 (-
CH-0), 45-50 (-CH2-0)

Nuclear Magnetic Resonance

Spectroscopy

Infrared (IR, neat)

v 2950-3050 (C-H), 1600-1650
(N=0), 1250 (C-O-C) cm~*

Infrared Spectroscopy

Mass Spectrometry (EI)

m/z 87 (M+), 57 (M* - NO)

Mass Spectrometry

Visualizations

Hypothetical Synthetic Pathways
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Pathway A: Epoxidation of Nitrosoalkene
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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